2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanol
Overview
Description
2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanol is an organic compound characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to an ethanol moiety. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl group, making it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with aurora kinase a (aurka) and vascular endothelial growth factor receptor 2 (vegfr-2) .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in their function . For instance, similar compounds have been found to inhibit AURKA and VEGFR-2, which are involved in cell proliferation and angiogenesis, respectively .
Biochemical Pathways
Inhibition of aurka and vegfr-2 can affect cell proliferation and angiogenesis pathways, respectively .
Pharmacokinetics
Most of the synthesized compounds similar to this follow lipinski’s rule of 5, which suggests good bioavailability .
Result of Action
Similar compounds have shown potential anti-cancer and anti-diabetic properties .
Action Environment
It’s important to note that factors such as ph, temperature, and presence of other molecules can potentially affect the action of the compound .
Biochemical Analysis
Biochemical Properties
2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanol plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, primarily through hydrophobic interactions . The nature of these interactions is largely dependent on the specific biomolecules involved and the physiological conditions under which the interactions occur .
Cellular Effects
The effects of this compound on cells are diverse and complex. It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the concentration of the compound.
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of action are dependent on the physiological context and the specific biomolecules involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This can be due to factors such as the compound’s stability, degradation, and long-term effects on cellular function . Both in vitro and in vivo studies have been conducted to investigate these temporal effects.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. Studies have observed threshold effects, as well as toxic or adverse effects at high doses . These findings provide valuable insights into the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux and metabolite levels . The specific pathways involved are dependent on the physiological context.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins, and these interactions can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. Factors such as targeting signals or post-translational modifications can direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanol typically involves the reaction of 4-hydroxyphenyl ethanol with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of palladium-catalyzed hydrogenolysis of trifluoroethoxy derivatives is also a common method employed in large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanol undergoes various chemical reactions, including:
Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions include trifluoroethoxy-substituted aldehydes, carboxylic acids, alcohols, and alkanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanol has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with similar chemical properties but lacking the phenyl and ethanol moieties.
4-(2,2,2-Trifluoroethoxy)phenylacetic acid: Another similar compound with an acetic acid group instead of an ethanol moiety.
Uniqueness
2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanol is unique due to the combination of the trifluoroethoxy group with the phenyl and ethanol moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[4-(2,2,2-trifluoroethoxy)phenyl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2/c11-10(12,13)7-15-9-3-1-8(2-4-9)5-6-14/h1-4,14H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKVHBYLYHOFOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)OCC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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